Balanced Lipophilicity Relative to Linear Alkoxy and 5‑Methyl Analogues
The predicted logP of 2.48 for 5‑chloro‑2‑(2‑methylpropoxy)pyridin‑3‑ol positions it within the optimal oral drug space (typically logP 1.35–2.5) while avoiding the excessively high logP of the linear butoxy analogue (2.62) and the low logP of the methoxy analogue (1.45) .
| Evidence Dimension | Lipophilicity (predicted logP) |
|---|---|
| Target Compound Data | logP = 2.48 (Leyan, ChemAxon prediction) |
| Comparator Or Baseline | 5‑Chloro‑2‑methoxypyridin‑3‑ol logP = 1.45; 5‑Chloro‑2‑propoxypyridin‑3‑ol logP = 2.23; 2‑Butoxy‑5‑chloropyridin‑3‑ol logP = 2.62; 5‑Methyl‑2‑(2‑methylpropoxy)pyridin‑3‑ol logP = 2.13 |
| Quantified Difference | ΔlogP = +1.03 over methoxy, –0.14 vs. butoxy, +0.25 over propoxy, +0.35 over 5‑methyl analogue |
| Conditions | In silico prediction using ChemAxon; values sourced from vendor technical datasheets (Leyan, Chemscene, Chembase) |
Why This Matters
A logP near 2.5 balances aqueous solubility and membrane permeability, making the compound a more attractive starting point for lead optimisation than its more hydrophilic or more lipophilic close analogues.
